NocII

Catalog No.
S1769653
CAS No.
M.F
C92H141N23O28S2
M. Wt
2081.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NocII

Product Name

NocII

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C92H141N23O28S2

Molecular Weight

2081.4 g/mol

InChI

InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1

InChI Key

PPKKOTLGXBHLAB-XVHSACDVSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N

What is NocII?

NocII, formally known as Nociceptin/Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that belongs to the nociceptin/orphanin FQ (N/OFQ) system. It is primarily found in the central nervous system (CNS) and gastrointestinal tract [].

Research Applications of NocII

NocII has been the subject of numerous research studies due to its potential involvement in various physiological and pathological processes. Here are some key areas of research:

Pain Regulation:

  • NocII has been implicated in pain modulation. Studies suggest it can act as an analgesic (pain-relieving) or hyperalgesic (pain-enhancing) agent depending on the context and brain region involved [, ].
  • Research is ongoing to understand the specific mechanisms by which NocII influences pain perception and to explore its potential as a therapeutic target for chronic pain conditions [].

Gastrointestinal Function:

  • NocII is present in the gastrointestinal tract and might play a role in gut motility and inflammation. Studies suggest it can inhibit gastrointestinal smooth muscle contraction and may be involved in inflammatory bowel disease [, ].
  • Further research is needed to fully elucidate the role of NocII in the digestive system and its potential implications for gastrointestinal disorders.

Addiction and Reward:

  • NocII has been linked to reward processing and addictive behaviors. Studies suggest it can influence dopamine release, a neurotransmitter associated with reward and motivation [].
  • Research is ongoing to explore the potential role of NocII in addiction development and relapse, with the goal of developing new therapeutic strategies for addiction treatment.

Other Potential Applications:

  • NocII is also being investigated for its potential involvement in other areas, including depression, anxiety, and neurodegenerative diseases [, , ].
  • More research is needed to confirm these potential roles and determine the feasibility of targeting NocII for treating these conditions.

NocII, scientifically classified as a peptide with the molecular formula C92H141N23O28S2C_{92}H_{141}N_{23}O_{28}S_{2}, is derived from the precursor protein prepronociceptin. This neuropeptide is part of the nociceptin/orphanin FQ system, which plays a significant role in modulating pain, stress responses, and various neurophysiological functions. NocII is structurally related to nociceptin, exhibiting distinct biological activities that differentiate it from its parent compound and other neuropeptides in the same family .

NocII participates in various biochemical interactions primarily through receptor binding. It acts on the nociceptin receptor (NOP), which is part of the opioid receptor family but does not trigger typical opioid effects such as analgesia. Instead, NocII has been shown to modulate pain perception and can counteract the effects of traditional analgesics. The specific

NocII exhibits several biological activities, particularly in the central nervous system (CNS). It has been implicated in:

  • Pain modulation: NocII can inhibit nociceptin's action, providing a counter-regulatory effect on pain pathways.
  • Stress response: It plays a role in how organisms respond to stress and fear, potentially affecting memory and learning processes.
  • Cardiovascular regulation: NocII influences cardiovascular parameters, showing varying effects across different species.
  • Diuretic effects: It may assist in regulating water and electrolyte balance within renal systems .

The synthesis of NocII typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into peptides. This technique is favored for its efficiency and ability to produce high-purity compounds. The synthesis process generally includes:

  • Loading the first amino acid onto a resin.
  • Sequential addition of protected amino acids through coupling reactions.
  • Deprotection steps to remove protective groups after each coupling.
  • Cleavage from the resin followed by purification using high-performance liquid chromatography (HPLC) to yield pure NocII .

NocII has potential applications in several fields:

  • Pharmaceutical Development: Due to its unique properties in pain modulation and addiction treatment, NocII could serve as a lead compound for developing new analgesics or anti-addiction therapies.
  • Neuroscience Research: Its role in CNS functions makes it valuable for studying neurophysiological processes and disorders related to pain and stress.
  • Cardiovascular Studies: Understanding its effects on cardiovascular systems may provide insights into new treatments for heart-related conditions .

Research on NocII's interactions focuses on its binding affinity for the nociceptin receptor and its influence on various physiological pathways. Studies indicate that NocII can modulate neurotransmitter release, particularly affecting dopamine pathways associated with reward processing. This suggests that NocII may have implications in treating substance use disorders by reducing cravings and withdrawal symptoms associated with drugs like morphine and cocaine .

NocII shares structural similarities with several other neuropeptides, particularly those within the opioid family. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
NociceptinNeuropeptidePain modulation, stress responseActs primarily through nociceptin receptors
Dynorphin AOpioid peptideAnalgesia via kappa opioid receptorsStronger analgesic properties than NocII
EndomorphinsOpioid peptidesPain relief via mu opioid receptorsMore potent analgesics than NocII
Orphanin FQNeuropeptideSimilar to nociceptin in functionShares structural features with NocII

NocII is unique due to its specific inhibitory action on nociceptin's effects, positioning it as a potential therapeutic agent distinct from traditional opioids and other neuropeptides.

NocII is characterized by its complex molecular composition with the empirical formula C92H141N23O28S2 [1] [3] [7]. This heptadecapeptide exhibits a substantial molecular weight of 2081.37 Daltons, reflecting its considerable size among bioactive peptides [1] [8] [13]. The molecular formula indicates the presence of 92 carbon atoms, 141 hydrogen atoms, 23 nitrogen atoms, 28 oxygen atoms, and 2 sulfur atoms [1] [3]. This composition is consistent with a peptide structure containing seventeen amino acid residues linked through amide bonds [7] [18].

The Chemical Abstracts Service has assigned the unique identifier CAS 188119-47-3 to NocII, providing unambiguous chemical identification [1] [3] [6]. The substantial molecular weight places NocII in the category of larger neuropeptides, distinguishing it from smaller bioactive molecules while maintaining characteristics suitable for biological activity [6] [18].

Chemical ParameterValue
Molecular FormulaC92H141N23O28S2
Molecular Weight2081.37 Da
CAS Number188119-47-3
Peptide Length17 amino acids
Carbon Content92 atoms
Nitrogen Content23 atoms
Oxygen Content28 atoms
Sulfur Content2 atoms

Primary Sequence Analysis and Peptide Characteristics

The primary amino acid sequence of NocII is Phenylalanine-Serine-Glutamic acid-Phenylalanine-Methionine-Arginine-Glutamine-Tyrosine-Leucine-Valine-Leucine-Serine-Methionine-Glutamine-Serine-Serine-Glutamine [3] [7] [18]. This sequence can be abbreviated using single-letter amino acid codes as FSEFMRQYLVLSMQSSQ [3] [7]. The peptide originates from pronociceptin, where it is positioned immediately downstream of the nociceptin sequence within the precursor polypeptide [18] [22].

Analysis of the amino acid composition reveals several notable characteristics. The sequence contains two phenylalanine residues at positions 1 and 4, contributing significantly to the peptide's hydrophobic character [18] [29]. The presence of multiple polar residues, including serine at positions 2, 12, 15, and 16, along with glutamic acid at position 3 and glutamine residues at positions 7, 14, and 17, provides hydrophilic regions that balance the overall molecular polarity [3] [26] [29].

The peptide contains two methionine residues at positions 5 and 13, which introduce sulfur atoms into the structure and contribute to the molecular formula [3] [18]. These methionine residues account for the two sulfur atoms present in the chemical composition [1] [3]. The sequence also includes basic residues such as arginine at position 6, which carries a positive charge under physiological conditions [18] [26].

PositionAmino AcidThree-Letter CodeSingle-Letter CodeProperties
1PhenylalaninePheFHydrophobic, aromatic
2SerineSerSPolar, hydrophilic
3Glutamic acidGluEAcidic, negatively charged
4PhenylalaninePheFHydrophobic, aromatic
5MethionineMetMHydrophobic, sulfur-containing
6ArginineArgRBasic, positively charged
7GlutamineGlnQPolar, amide-containing
8TyrosineTyrYAromatic, polar
9LeucineLeuLHydrophobic, branched
10ValineValVHydrophobic, branched
11LeucineLeuLHydrophobic, branched
12SerineSerSPolar, hydrophilic
13MethionineMetMHydrophobic, sulfur-containing
14GlutamineGlnQPolar, amide-containing
15SerineSerSPolar, hydrophilic
16SerineSerSPolar, hydrophilic
17GlutamineGlnQPolar, amide-containing

The sequence is flanked by canonical proteolytic excision sites within the pronociceptin precursor, specifically lysine-arginine motifs that facilitate enzymatic processing [18] [22]. This positioning suggests that NocII represents a genuine maturation product of pronociceptin processing rather than an artifact of peptide degradation [18] [22].

Physicochemical Properties and Solubility Profile

NocII demonstrates favorable water solubility characteristics, making it amenable to aqueous biological systems [1] [13] [24]. The peptide's solubility profile is influenced by the presence of multiple hydrophilic amino acid residues, including four serine residues, three glutamine residues, one glutamic acid residue, and one arginine residue [3] [24]. These polar and charged residues contribute to hydrogen bonding interactions with water molecules, facilitating dissolution [24] [35].

The peptide exhibits stability under standard laboratory storage conditions when maintained at minus twenty degrees Celsius in desiccated form [1] [13]. For solution preparation, NocII can be dissolved in distilled water to generate stock solutions of varying concentrations [1] [13]. The recommended storage protocol involves preparation of stock solutions followed by aliquoting to prevent repeated freeze-thaw cycles that could compromise peptide integrity [1] [13].

Temperature-dependent solubility enhancement can be achieved through gentle heating to thirty-seven degrees Celsius followed by ultrasonic treatment [1] [13]. This approach facilitates complete dissolution while maintaining peptide stability [13]. The peptide demonstrates compatibility with standard aqueous buffer systems commonly employed in biological research [1] [13].

Solubility ParameterSpecification
Primary SolventWater
Storage Temperature-20°C
Storage ConditionDesiccated
Stock Solution Stability (-80°C)6 months
Stock Solution Stability (-20°C)1 month
Dissolution Enhancement37°C + ultrasonic treatment
Buffer CompatibilityStandard aqueous systems

The molecular weight of 2081.37 Daltons positions NocII within the range typical of bioactive peptides while remaining sufficiently small to maintain reasonable solubility characteristics [1] [30]. The balance between hydrophobic and hydrophilic residues contributes to the peptide's overall amphiphilic nature, facilitating interactions with both aqueous and lipophilic environments [24] [35].

Structural Comparison with Nociceptin

NocII and nociceptin represent distinct peptide products derived from the same pronociceptin precursor, yet they exhibit fundamental structural differences [18] [21] [22]. Nociceptin, a seventeen-amino acid peptide, serves as the endogenous ligand for the nociceptin opioid peptide receptor, while NocII occupies an immediately downstream position within the precursor sequence [18] [21] [25]. This positional relationship within pronociceptin suggests coordinated processing and potential functional relationships between the two peptides [18] [22].

The structural architecture of nociceptin differs significantly from NocII in both amino acid composition and sequence organization [20] [21]. Nociceptin demonstrates structural homology with dynorphin A, particularly in specific functional domains, whereas NocII lacks this structural relationship [20] [21]. The two peptides exhibit distinct receptor interaction profiles, with nociceptin binding specifically to the nociceptin opioid peptide receptor while NocII appears to interact with alternative receptor systems [4] [18] [25].

Comparative analysis reveals that NocII and nociceptin possess different functional architectures despite their common precursor origin [18] [20]. The sequence divergence between these peptides reflects specialized evolutionary development for distinct biological roles [18] [22]. While nociceptin contains specific structural motifs necessary for opioid receptor binding, NocII lacks these characteristic features [20] [21] [25].

Structural FeatureNociceptinNocII
Precursor OriginPronociceptinPronociceptin
Sequence Length17 amino acids17 amino acids
Precursor PositionUpstreamDownstream
Receptor SpecificityNociceptin opioid peptide receptorAlternative receptor system
Structural HomologyDynorphin A-relatedUnique architecture
Processing SitesLysine-arginine flankedLysine-arginine flanked

The processing of pronociceptin yields both peptides through enzymatic cleavage at conserved proteolytic sites [18] [22]. However, the resulting products demonstrate distinct biological activities and receptor selectivities [4] [18]. This functional divergence underscores the importance of sequence-specific structural determinants in peptide biology [18] [20].

Conservation analysis across species reveals that both nociceptin and NocII sequences are maintained in human and murine systems, suggesting functional importance for both peptides [18] [22]. The strict conservation of the NocII sequence particularly supports its biological significance as a genuine neuropeptide rather than a processing artifact [18] [22].

Canonical SMILES Representation and Chemical Identification

The canonical Simplified Molecular-Input Line-Entry System representation of NocII provides a linear notation for describing its complex molecular structure [1] [14] [15]. The canonical SMILES string for NocII is: CC(C[C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C@([H])CC3=CC=C(O) [1] [13].

This SMILES notation encodes the complete three-dimensional molecular structure including stereochemical information and atomic connectivity [14] [15] [33]. The representation includes stereochemical descriptors that specify the spatial arrangement of atoms around chiral centers, which is critical for biological activity [31] [33]. The notation systematically describes each amino acid residue and the peptide bonds linking them in sequence [31] [33].

The SMILES string begins with the amino-terminal phenylalanine residue and proceeds through each successive amino acid to the carboxyl-terminal glutamine [31] [34]. Each amino acid is represented by its characteristic atomic structure and side chain configuration [31] [34]. The peptide bonds connecting adjacent residues are encoded as amide linkages with appropriate stereochemical specifications [31] [36].

SMILES ComponentStructural Element
Stereochemical Descriptors@@ and @ symbols
Aromatic RingsBenzene ring notation
Peptide BondsAmide group representations
Side Chain StructuresAmino acid-specific patterns
Terminal GroupsAmino and carboxyl termini
Chiral CentersSpatial configuration markers

The canonical nature of this SMILES representation ensures reproducible chemical identification across different software platforms and databases [14] [15] [33]. This standardization facilitates computational analysis, database searching, and structural comparison with related peptides [14] [31] [33]. The SMILES format enables integration with cheminformatics tools for property prediction and molecular modeling applications [31] [33].

Pronociceptin represents the primary precursor polypeptide from which NocII is derived through systematic post-translational processing mechanisms [1] [2]. The pronociceptin precursor, also designated as prepronociceptin, consists of a highly conserved protein structure across mammalian species, with the human, mouse, and rat genes displaying remarkable organizational similarities to other opioid peptide precursors including preproenkephalin, preprodynorphin, and preproopiomelanocortin [1].

The prepronociceptin polypeptide contains multiple bioactive peptides, with NocII positioned immediately downstream of the nociceptin sequence within the precursor structure [2]. The molecular architecture of pronociceptin features several distinct regions: an amino-terminal hydrophobic signal peptide sequence of approximately twenty amino acids, followed by a cysteine-rich domain that mirrors patterns found in other hormone precursors, particularly those encoding endogenous opioid peptides [1].

Structural analysis reveals that the cysteine residue pattern in pronociceptin matches exactly those found in proenkephalin and prodynorphin, suggesting conserved folding mechanisms and processing pathways among these neuropeptide precursors [1]. The unique nociceptin sequence occupies the carboxyl-terminal fourth of the precursor, where it is bordered by canonical lysine-arginine proteolytic excision motifs that facilitate precise enzymatic cleavage [1].

Table 1: Structural Organization of Pronociceptin Precursor

RegionLocationLength (amino acids)Functional Significance
Signal peptideN-terminal~20Endoplasmic reticulum translocation
Cysteine-rich domainProximalVariableProtein folding and stability
Variable acidic regionCentralSpecies-dependentUnknown function
Nociceptin domainDistal17Primary bioactive peptide
NocII domainC-terminal17Secondary bioactive peptide

The conservation of pronociceptin structure across species indicates fundamental biological importance, with the human and murine sequences displaying particularly high homology in regions containing the bioactive peptides [1]. The precursor contains additional potential cleavage recognition sites beyond those framing nociceptin and NocII, including lysine-arginine sequences in murine preparations and arginine-arginine motifs in human sequences, positioned upstream of the nociceptin region [1].

Post-translational Processing Mechanisms

Post-translational processing of pronociceptin into mature NocII involves sequential enzymatic modifications occurring across multiple cellular compartments [3] [4] [5]. The processing cascade initiates in the endoplasmic reticulum with signal peptide removal and continues through the secretory pathway, culminating in the generation of biologically active peptides within dense core secretory vesicles [6].

The primary enzymatic machinery responsible for pronociceptin processing comprises members of the subtilisin-like prohormone convertase family, particularly proprotein convertase 1/3 and proprotein convertase 2 [3] [5] [7]. These convertases exhibit distinct cleavage specificities and temporal activation patterns that determine the final complement of peptides generated from the pronociceptin precursor [5] [7].

Proprotein convertase 2 emerges as the critical enzyme for NocII generation, demonstrating essential roles in processing pro-orphanin FQ/nociceptin at specific dibasic cleavage sites [3] [5]. Experimental evidence from proprotein convertase 2-deficient mice reveals dramatic alterations in pronociceptin processing, with substantial accumulation of unprocessed precursor material and biosynthetic intermediates [3] [5].

Table 2: Post-translational Processing Stages

Processing StageCellular LocationpH EnvironmentPrimary EnzymesProducts Generated
Signal peptide cleavageEndoplasmic reticulumNeutral (7.0-7.4)Signal peptidaseMature pronociceptin
Initial endoproteolytic cleavageTrans-Golgi networkMildly acidic (6.5-7.0)PC1/3Large intermediates
Secondary processingSecretory granulesAcidic (5.5-6.0)PC2NocII and related peptides
Carboxypeptidase trimmingSecretory granulesAcidic (5.5-6.0)Carboxypeptidase EMature bioactive peptides
Final modificationsSecretory granulesAcidic (5.5-6.0)Various enzymesProcessed neuropeptides

The temporal hierarchy of convertase action follows a precise sequence, with proprotein convertase 1/3 performing initial cleavages followed by proprotein convertase 2 activity [5] [8]. This sequential processing occurs as pronociceptin traverses the secretory pathway, with progressive acidification of compartments enabling specific convertase activation [8].

Cathepsin L and cathepsin V represent additional processing enzymes that contribute to pronociceptin cleavage, particularly at sites between and amino-terminal to dibasic residues [9]. These cysteine proteases demonstrate distinct cleavage patterns compared to the serine-type proprotein convertases, showing preferences for hydrophobic residues at the P2 position of cleavage sites [9].

Putative Convertase Excision Sites

The identification of convertase excision sites within pronociceptin reveals multiple potential cleavage locations that determine the generation of NocII and related bioactive peptides [1] [2] [9]. Canonical dibasic residue sequences serve as primary recognition motifs for prohormone convertases, with lysine-arginine and arginine-arginine pairs representing the most prevalent cleavage sites [10] [11].

Analysis of the pronociceptin sequence identifies several critical excision sites that bracket the NocII domain [1] [2]. The amino-terminal boundary of NocII is demarcated by a lysine-arginine sequence in murine pronociceptin or an arginine-arginine motif in human preparations [1]. The carboxyl-terminal processing site features an arginine-arginine-arginine sequence that facilitates release of the mature NocII peptide [1].

Proprotein convertase specificity studies demonstrate preferential recognition of sequences conforming to the general pattern R-X-(K/R)-R↓, where X represents any amino acid and the arrow indicates the scissile peptide bond [11]. However, additional sequence context significantly influences cleavage efficiency, with surrounding amino acids modulating convertase recognition and processing rates [10] [9].

Table 3: Convertase Recognition Sequences in Pronociceptin

Cleavage SiteSequence ContextPrimary ConvertaseCleavage EfficiencyProduct Generated
Upstream of nociceptinLys-Arg or Arg-ArgPC1/3HighNociceptin precursor
Downstream of nociceptinArg-ArgPC2HighNociceptin + intermediate
Upstream of NocIILys-Arg or Arg-ArgPC2MediumNocII precursor
Downstream of NocIIArg-Arg-ArgPC2HighMature NocII
Internal sitesVarious dibasicMultipleVariableAdditional peptides

The multiplicity of potential cleavage sites within pronociceptin suggests the capacity for generating diverse peptide products depending on cellular conditions and convertase expression patterns [1]. Tissue-specific differences in convertase activity may result in differential processing outcomes, producing varied complements of bioactive peptides from the same precursor [12] [7].

Cathepsin L and cathepsin V recognition sites differ substantially from those of proprotein convertases, showing preferences for cleavage between dibasic residues and at positions amino-terminal to basic amino acids [9]. These alternative processing pathways may contribute to tissue-specific variations in NocII production and the generation of variant peptide forms with distinct biological activities [9].

Regulation of Biosynthetic Pathways

The regulation of NocII biosynthesis occurs through multiple interconnected mechanisms that control both precursor gene expression and post-translational processing efficiency [13] [14] [15]. Transcriptional regulation of the prepronociceptin gene involves complex promoter elements and tissue-specific transcription factors that determine basal expression levels and responsiveness to physiological stimuli [14] [16].

Promoter analysis of the prepronociceptin gene reveals several regulatory elements, including binding sites for cyclic adenosine monophosphate response element-binding protein and other transcription factors [16]. Cyclic adenosine monophosphate elevation leads to significant upregulation of prepronociceptin messenger ribonucleic acid expression, particularly in neuronal differentiation contexts [16].

Post-translational regulation primarily involves modulation of prohormone convertase activity and expression [15] [8]. Proprotein convertase 2 requires the neuroendocrine protein 7B2 for proper folding and enzymatic activation, creating an additional regulatory checkpoint in the processing pathway [8] [17]. The 7B2 protein functions both as a molecular chaperone facilitating convertase maturation and as an inhibitor of premature enzymatic activity [8].

Table 4: Regulatory Mechanisms in NocII Biosynthesis

Regulatory LevelMechanismFactors InvolvedEffect on NocII Production
TranscriptionalGene expressioncAMP, CREB, tissue-specific factorsVariable (tissue-dependent)
Post-transcriptionalmRNA stabilityRNA-binding proteins, microRNAsModerate modulation
TranslationalProtein synthesisRibosomal factors, initiation complexesDirect proportional effect
Post-translationalConvertase activityPC2, 7B2, pH, cofactorsMajor regulatory point
VesicularSorting and traffickingSorting signals, trafficking proteinsAffects release patterns

Cellular stress conditions and metabolic states significantly influence convertase expression and activity [15]. Hypoxia, nutrient deprivation, and inflammatory stimuli can alter the balance between different convertases, potentially shifting the processing profile of pronociceptin toward or away from NocII generation [13].

The subcellular distribution of convertases provides another layer of regulation, with proprotein convertase 2 predominantly localized to secretory granules where the acidic environment facilitates optimal enzymatic activity [8]. Temporal regulation occurs through the progressive acidification of secretory compartments as they mature, enabling sequential activation of different processing enzymes [8].

Tissue-Specific Processing Variations

Tissue-specific variations in NocII processing reflect differential expression patterns of prohormone convertases and associated regulatory factors across various anatomical regions [12] [18] [7]. Northern blot analysis demonstrates that prepronociceptin messenger ribonucleic acid is predominantly expressed in central nervous system tissues, including brain and spinal cord, with weaker expression detected in peripheral organs such as ovary [1] [19].

Within the central nervous system, prepronociceptin expression shows regional specificity, with particularly abundant levels in hypothalamus and striatum, moderate expression in hippocampus and cortex, and absence in pituitary gland and olfactory bulb [1]. This distribution pattern correlates with the functional roles of nociceptin and NocII in pain processing, locomotor control, and cognitive functions [18].

The differential expression of proprotein convertases across tissues creates tissue-specific processing signatures [12] [7]. Proprotein convertase 2 demonstrates broader distribution patterns compared to proprotein convertase 1/3, potentially enabling NocII generation in a wider range of cellular contexts [12]. However, the relative abundance of these convertases varies significantly between tissues, influencing the final peptide product profile [7].

Table 5: Tissue-Specific Processing Characteristics

Tissue/RegionPC1/3 ExpressionPC2 ExpressionPrimary ProductsNocII Levels
HypothalamusHighHighNociceptin, NocII, intermediatesHigh
StriatumMediumHighNocII-enriched profileHigh
HippocampusLowMediumMixed peptide profileMedium
CortexLowMediumVariable processingLow-Medium
Spinal cordMediumHighPain-related peptidesMedium-High
Peripheral neuronsVariableLowLimited processingLow

Amygdala processing studies reveal tissue-specific alterations in pronociceptin processing efficiency [5] [7]. In proprotein convertase 2-deficient animals, both hypothalamus and amygdala show similar patterns of impaired processing, with accumulation of unprocessed precursor and reduced mature peptide production [5].

The presence of alternative processing enzymes, including cathepsins and other proteases, contributes to tissue-specific variation in peptide generation [9] [20]. Different tissues may utilize distinct combinations of processing enzymes, leading to the production of variant NocII forms or related peptides with modified biological activities [9].

Developmental regulation adds another dimension to tissue-specific processing, with convertase expression patterns changing during maturation and aging [21]. These temporal changes in processing machinery expression can alter the balance of peptide products generated from pronociceptin throughout the lifespan [21].

XLogP3

-6.8

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

30

Exact Mass

2079.9757833 g/mol

Monoisotopic Mass

2079.9757833 g/mol

Heavy Atom Count

145

Dates

Last modified: 04-14-2024

Explore Compound Types